Chloroacetic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

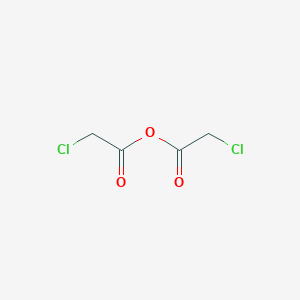

Structure

3D Structure

Properties

IUPAC Name |

(2-chloroacetyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVPNXKRAUBJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014649 | |

| Record name | 2-Chloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline] | |

| Record name | Chloracetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

203 °C @ 760 mm Hg | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5494 @ 20 °C/4 °C | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C | |

| Record name | Chloracetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM BENZENE, Colorless to slightly yellow crystals | |

CAS No. |

541-88-8 | |

| Record name | Chloroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloracetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q7TXH7R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46 °C | |

| Record name | CHLORACETIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5685 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloroacetic Anhydride: A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetic anhydride (B1165640), with the chemical formula (ClCH₂CO)₂O, is a highly reactive derivative of chloroacetic acid. It serves as a potent acylating agent and a versatile intermediate in a multitude of organic syntheses.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it is employed for the introduction of the chloroacetyl group into various molecules.[1] This functional group is a valuable synthetic handle, enabling further modifications and the construction of complex molecular architectures. This guide provides an in-depth overview of the chemical properties, reactivity, and key applications of chloroacetic anhydride, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow crystalline solid with a strong, pungent odor.[3] It is classified as a hazardous substance, causing severe skin burns and being toxic if swallowed or inhaled.[1][4] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.[1]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₄H₄Cl₂O₃ | [5] |

| Molecular Weight | 170.98 g/mol | [3] |

| Appearance | Colorless to slightly yellow crystalline solid/prisms | [3][5] |

| Odor | Pungent | [3] |

| Density | 1.5494 g/cm³ (at 20 °C) | [3] |

| Melting Point | 46 - 60 °C | [3][6][7] |

| Boiling Point | 203 °C (at 760 mmHg) | [3] |

| 120-123 °C (at 20 mmHg) | [6][7] | |

| 109-110 °C (at 10 mmHg) | [8] | |

| Vapor Pressure | <0.75 mmHg (at 20 °C) | [6][7] |

| Solubility | Freely soluble in ether, chloroform. Slightly soluble in benzene (B151609). Practically insoluble in cold petroleum ether. | [3][8] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

General Reaction Mechanism

The fundamental reaction pathway for this compound involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the elimination of a chloroacetate (B1199739) ion, a relatively good leaving group, to form the acylated product and chloroacetic acid as a byproduct.

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Hydrolysis: Reaction with Water

This compound reacts rapidly and violently with water in an exothermic reaction to yield two equivalents of chloroacetic acid.[1][9] This high reactivity with water means it is moisture-sensitive and must be handled under anhydrous conditions to prevent decomposition.[9]

Reaction: (ClCH₂CO)₂O + H₂O → 2 ClCH₂COOH

Alcoholysis: Reaction with Alcohols

In a reaction known as alcoholysis, this compound reacts with alcohols to form a chloroacetate ester and one equivalent of chloroacetic acid.[10] This reaction is a common method for introducing the chloroacetyl group as a protecting group for alcohols in multi-step syntheses.[7] The reaction is typically performed at room temperature or with gentle warming.[5][8]

Reaction: (ClCH₂CO)₂O + R-OH → ClCH₂COOR + ClCH₂COOH

Aminolysis: Reaction with Amines

Primary and secondary amines readily react with this compound to form N-substituted chloroacetamides.[11][12] This reaction is highly efficient and is a cornerstone in the synthesis of many pharmaceuticals and biologically active molecules.[11] The reaction proceeds quickly, often at room temperature, and typically requires a base to neutralize the chloroacetic acid byproduct.[1]

Reaction: (ClCH₂CO)₂O + R₂NH → ClCH₂CONR₂ + ClCH₂COOH

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a chloroacetyl group onto an aromatic ring.[3] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and produces an aryl ketone.[3][8] The resulting chloroacetylated aromatic compound is a versatile intermediate for further synthetic transformations.

Reaction: (ClCH₂CO)₂O + Ar-H --(AlCl₃)--> ClCH₂CO-Ar + ClCH₂COOH

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for the synthesis of this compound and a typical amidation reaction.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from sodium chloroacetate and chloroacetyl chloride.[13]

Materials:

-

Sodium monochloroacetate (113.3 g, 1.138 mol)

-

Chloroacetyl chloride (127.5 g, 1 mol)

-

Dry benzene (136 mL)

-

n-Hexane (for washing)

Procedure:

-

To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over 15 minutes at room temperature. An exotherm will be observed, raising the temperature to approximately 60°C.

-

Reflux the resulting mixture for 9 hours.

-

After reflux, filter the hot solution to remove the precipitated salts.

-

Cool the filtrate to room temperature, dilute with n-hexane, and then cool further to 0°C to induce crystallization.

-

Filter the separated solid, wash with dry n-hexane, and dry to yield this compound as a white crystalline solid.

-

Alternative Isolation: The benzene filtrate from step 3 can be directly subjected to high vacuum distillation. The product is collected at 109-110°C at 10 mmHg.[13]

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for N-Chloroacetylation of an Amine

This protocol provides a general method for the amidation of a primary or secondary amine using this compound, which is analogous to procedures using chloroacetyl chloride.[13] A non-nucleophilic base is used to scavenge the acid byproduct.

Materials:

-

Amine (e.g., aniline) (1 equivalent)

-

This compound (1.1 equivalents)

-

Aprotic solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

-

Tertiary amine base (e.g., Triethylamine - TEA, or Pyridine) (1.2 equivalents)

Procedure:

-

Dissolve the amine (1 eq.) and the base (1.2 eq.) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in the same solvent to the cooled amine solution dropwise, maintaining the temperature at or below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove chloroacetic acid, and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

-

Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Drug Development and Synthesis

This compound is a key reagent in the synthesis of a wide range of chemical entities due to its ability to introduce the versatile chloroacetyl group.

-

N-Acetylation of Amino Acids: It is highly effective for the N-acetylation of amino acids, a crucial step in peptide synthesis and the modification of biomolecules.[11][14] This modification can alter the biological activity and physicochemical properties of the parent amino acid.[14]

-

Synthesis of Heterocycles: The chloroacetylated products derived from reactions with this compound are precursors to various heterocyclic compounds, which form the core of many drug molecules.

-

Protecting Group Chemistry: The chloroacetyl group can be used as a protecting group for hydroxyl and amino functionalities.[7] While not as common as other protecting groups, it offers an alternative that can be removed under specific conditions.

-

Intermediate for Bioactive Molecules: It has been used in the synthesis of various complex molecules, including a water-soluble, thiol-reactive, and photo-switchable cross-linker (BSBCA) and D,L-7-azatryptophan, showcasing its role in creating specialized research tools and potential therapeutic agents.

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. chemrevise.org [chemrevise.org]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN101823947A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of Chloroacetic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chloroacetic anhydride (B1165640) (C₄H₄Cl₂O₃) is a crucial reagent and intermediate in organic synthesis, widely utilized in the N-acetylation of amino acids and the preparation of cellulose (B213188) derivatives.[1][2] Its synthesis is a fundamental process for laboratories engaged in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the primary synthesis routes for chloroacetic anhydride from chloroacetic acid and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Principal Synthesis Routes

The industrial and laboratory-scale synthesis of this compound predominantly follows two well-established routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Reaction of Chloroacetyl Chloride with Sodium Chloroacetate (B1199739)

A widely employed method involves the reaction between chloroacetyl chloride and the sodium salt of chloroacetic acid (sodium chloroacetate).[1] This nucleophilic acyl substitution reaction is typically carried out in an aprotic solvent, such as toluene (B28343) or benzene, to facilitate the reaction and subsequent separation of the sodium chloride byproduct.[3][4] The reaction proceeds efficiently under mild heating.[3][5]

Reaction of Chloroacetic Acid with Chloroacetyl Chloride

This route offers a direct conversion using chloroacetic acid itself as a reactant with chloroacetyl chloride. The reaction is typically performed without a solvent, and the process involves careful temperature control through distinct heating stages to drive the reaction to completion and remove the hydrogen chloride (HCl) gas that is formed.[6] This method can achieve high yields and purity following vacuum distillation.[6] Other variations mention the use of a catalyst, such as aluminum chloride, to facilitate the reaction.[2]

Reaction Pathway and Mechanism

The synthesis of this compound from sodium chloroacetate and chloroacetyl chloride is a classic example of nucleophilic acyl substitution. The carboxylate oxygen of sodium chloroacetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The chloride ion is subsequently eliminated as a leaving group, forming the anhydride and sodium chloride as a solid byproduct.

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis from Sodium Chloroacetate and Chloroacetyl Chloride

This protocol is adapted from established laboratory procedures that yield a high-purity crystalline product.[3][5]

Materials:

-

Sodium chloroacetate (1 equivalent)

-

Chloroacetyl chloride (0.9 equivalents)

-

Aprotic solvent (e.g., Toluene)

-

Petroleum ether

Procedure:

-

Reaction Setup: To a reaction flask, add 1 equivalent of sodium chloroacetate and an aprotic solvent (toluene), where the weight of the solvent is twice that of the sodium chloroacetate.[3]

-

Reactant Addition: Heat the mixture to 40°C while stirring. Slowly add 0.9 equivalents of chloroacetyl chloride dropwise over a period of 2 hours.[3]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 40°C for an additional hour.[3]

-

Isolation of Crude Product: Filter the reaction mixture to remove the sodium chloride byproduct. Wash the filter cake with a small amount of the aprotic solvent and combine the filtrates. The resulting solution contains this compound.[3][5]

-

Purification by Crystallization: Transfer the filtrate to a clean reactor and add petroleum ether. Cool the solution to 35°C.[3]

-

Crystallization: Add a seed crystal of this compound to induce crystallization and continue stirring until a solid precipitate forms.[3]

-

Final Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours.[5] Filter the mixture, wash the resulting filter cake with petroleum ether, and dry the solid product at 25°C. This procedure yields a white crystalline solid.[3][5]

Protocol 2: Synthesis from Chloroacetic Acid and Chloroacetyl Chloride

This protocol is based on a patented method that provides high yield and purity through a solvent-free process followed by distillation.[6]

Materials:

-

Chloroacetic acid (1-5 molar equivalents)

-

Chloroacetyl chloride (1 molar equivalent)

Procedure:

-

Initial Mixing: In a four-necked flask equipped with a mechanical stirrer and thermometer, add the specified amount of chloroacetic acid. Cool the flask to 10-15°C.[6]

-

Reactant Addition: While stirring, add chloroacetyl chloride. The molar ratio of chloroacetyl chloride to chloroacetic acid can range from 1:1 to 1:5.[6]

-

First Heating Stage: Slowly heat the reaction mixture to 40-50°C. Gas evolution (HCl) will be observed. Maintain this temperature for 1-2 hours.[6]

-

Second Heating Stage: Continue to heat the mixture to a higher temperature, in the range of 80-140°C, and hold for 2-7 hours to ensure the reaction goes to completion.[6]

-

Purification by Distillation: Purify the final product by vacuum distillation. Collect the fraction distilling at 115-120°C under 15 mmHg vacuum.[6] An alternative distillation is reported at 109-110°C at 10mm vacuum.[4][7]

Quantitative Data Summary

The following table summarizes the quantitative outcomes from various reported synthesis methods.

| Method | Reactants | Solvent/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Route 1 (Crystallization) | Sodium Chloroacetate, Chloroacetyl Chloride | Toluene | 40°C for 3 hours, followed by crystallization with petroleum ether at 0°C for 1 hour | 93 | 99.5 | [3] |

| Route 1 (Crystallization) | Sodium Chloroacetate, Chloroacetyl Chloride | Benzene | Reflux for 9 hours, followed by crystallization with n-hexane at 0°C | 60 | - | [4] |

| Route 1 (Distillation) | Sodium Chloroacetate, Chloroacetyl Chloride | Benzene | Reflux for 9 hours, followed by high vacuum distillation (109-110°C at 10mm) | 70 | - | [4][7] |

| Route 2 (Distillation) | Chloroacetic Acid, Chloroacetyl Chloride | None | 40-50°C for 1-2h, then 80-140°C for 2-7h, followed by vacuum distillation | 92-97 | 99.0-99.7 | [6] |

Generalized Experimental Workflow

The synthesis and purification of this compound follow a structured workflow, from initial setup to final product characterization.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]

- 6. CN101823947A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. This compound | 541-88-8 [chemicalbook.com]

Chloroacetic Anhydride (CAS 541-88-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetic anhydride (B1165640), identified by the CAS number 541-88-8, is a highly reactive organic compound and a derivative of chloroacetic acid.[1] It is a crucial intermediate and acylating agent in organic synthesis, particularly valued for its ability to introduce the chloroacetyl group into various molecules.[1][2] This functionality is leveraged extensively in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] In the realm of drug development, its primary application is the N-acetylation of amino acids, a fundamental step in peptide modification and the synthesis of complex biologically active molecules.[3][4][5] This document provides an in-depth technical guide on its properties, synthesis, applications, experimental protocols, and safety considerations.

Chemical and Physical Properties

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a pungent odor.[6] It is highly reactive with water, hydrolyzing to form chloroacetic acid.[1][6] Due to this reactivity, it is insoluble in water but soluble in organic solvents like ether and chloroform.[1][6] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₄Cl₂O₃ | [1][6] |

| Molecular Weight | 170.98 g/mol | [6][7] |

| Appearance | Colorless to slightly yellow solid/prisms | [6] |

| Odor | Pungent | [6] |

| Melting Point | 46-60 °C | [6][8][9] |

| Boiling Point | 203 °C @ 760 mmHg | [6][8] |

| 120-123 °C @ 20 mmHg | [9] | |

| Density | 1.5494 g/cm³ @ 20 °C | [6][8] |

| Vapor Pressure | <0.75 mmHg @ 20 °C | [9] |

| Flash Point | 143 °C (289.4 °F) - closed cup | [9] |

| Solubility | Freely soluble in ether, chloroform. Slightly soluble in benzene. Practically insoluble in cold petroleum ether. | [6][10] |

Synthesis and Manufacturing

This compound is typically synthesized through the reaction of chloroacetic acid derivatives. Several methods have been reported, with common routes involving chloroacetyl chloride.[11][12] The reaction between sodium chloroacetate (B1199739) and chloroacetyl chloride is a frequently cited, efficient method.[11][13]

References

- 1. CAS 541-88-8: this compound | CymitQuimica [cymitquimica.com]

- 2. fscichem.com [fscichem.com]

- 3. This compound | 541-88-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound [drugfuture.com]

- 9. This compound 95 541-88-8 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. CN101823947A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of Chloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties of chloroacetic anhydride (B1165640), with a primary focus on its melting point. The information is curated for professionals in research, scientific, and drug development fields, offering precise data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a pungent odor.[1] It is a valuable reagent in organic synthesis, particularly in the N-acetylation of amino acids and the preparation of cellulose (B213188) chloroacetates.[2][3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Physical Property | Value | Units |

| Melting Point | 46 - 60 | °C[1][4][5][6] |

| Boiling Point | 203 | °C at 760 mmHg[1][2] |

| 120-123 | °C at 20 mmHg | |

| 109-110 | °C at 10 mmHg[2][7] | |

| Density | 1.5494 | g/cm³ at 20°C/4°C[1][2] |

| Molecular Weight | 170.98 | g/mol [1][2] |

| Solubility | Freely soluble in ether and chloroform; slightly soluble in benzene (B151609); practically insoluble in cold petroleum ether.[1][2] | - |

| Vapor Pressure | <0.75 | mmHg at 20°C[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are protocols for the synthesis of this compound and the determination of its melting point.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective method involves the reaction of sodium chloroacetate (B1199739) with chloroacetyl chloride.[4][7]

Materials:

-

Sodium monochloroacetate

-

Chloroacetyl chloride

-

Dry benzene

-

n-hexane

Procedure:

-

To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over a period of 15 minutes at room temperature. The reaction is exothermic, and the temperature will slowly rise to approximately 60°C.[4][7]

-

Cool the filtrate to room temperature and then dilute it with n-hexane.[4][7]

-

Further cool the solution to 0°C to induce crystallization.[4][7]

-

Filter the separated solid, wash it with dry hexane, and then dry it to yield this compound as a white crystalline compound.[4][7]

An alternative workup involves direct high-vacuum distillation of the benzene layer, which yields the product as a lump form.[4][7]

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. The following is a general protocol for determining the melting point of this compound using a modern digital melting point apparatus.[9]

Apparatus:

-

Digital melting point apparatus (e.g., DigiMelt)

-

Melting point capillary tubes

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound into a melting point capillary tube. The sample should be tightly packed to a height of about 1-2 mm.[9]

-

Instrument Setup: Place the capillary tube into the sample holder of the melting point apparatus.[9]

-

Heating Profile: Set the starting temperature to approximately 10-15°C below the expected melting point. A ramp rate of 1-2°C per minute is recommended for accurate determination.[9]

-

Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For pure this compound, a sharp melting range is expected. A broad melting range (e.g., 46-49°C) can indicate the presence of impurities.[4]

Visualized Workflows and Relationships

To further elucidate the processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for melting point determination.

References

- 1. This compound | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound | 541-88-8 [chemicalbook.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. This compound 541-88-8 [mingyuanchemical.com]

- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Technical Guide to the Solubility of Chloroacetic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroacetic anhydride (B1165640) in various organic solvents. Chloroacetic anhydride is a highly reactive chemical intermediate, and understanding its solubility is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document consolidates available solubility data, outlines relevant experimental methodologies, and illustrates key chemical reactions and workflows.

Core Properties of this compound

This compound, with the chemical formula (ClCH₂CO)₂O, is a colorless to slightly yellow crystalline solid with a pungent odor.[1] It is known to be sensitive to moisture, hydrolyzing in water to form chloroacetic acid.[1][2] Its utility as a reagent stems from its high reactivity, serving as a potent chloroacetylating agent.

Physical Properties:

-

Molecular Weight: 170.98 g/mol [1]

Solubility Profile

The solubility of this compound is a key parameter for reaction design, influencing solvent selection, reaction rates, and product purification. The available data, primarily qualitative, indicates a preference for polar aprotic and ethereal solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound in common organic solvents.

| Solvent Class | Solvent | Solubility Type | Reported Value/Description | Citations |

| Chlorinated Solvents | Chloroform (CHCl₃) | Quantitative | Soluble: 100 mg/mL | [8][9] |

| Dichloromethane (DCM) | Qualitative | Reported to be poorly soluble | [10] | |

| Ethers | Diethyl Ether | Qualitative | Freely Soluble | [1][2][4][5][7] |

| Aromatic Hydrocarbons | Benzene | Qualitative | Slightly Soluble | [1][2][3][4][5][6][7] |

| Aliphatic Hydrocarbons | Petroleum Ether / Ligroin | Qualitative | Practically Insoluble (when cold) | [1][2][3][4][6][7] |

| Nitriles | Acetonitrile (MeCN) | Qualitative | Reported to be poorly soluble | [10] |

| Amides | Dimethylformamide (DMF) | Qualitative | Reported to be barely soluble | [10] |

| Aqueous | Water | Reactive | Decomposes / Hydrolyzes to chloroacetic acid | [1][2] |

Key Reactions and Logical Workflows

This compound is a classic electrophile used for the acylation of various nucleophiles. Its reactions are fundamental to processes like the N-acetylation of amino acids and the protection of hydroxyl groups in nucleosides.[1][11][12]

General Reaction with Nucleophiles

The primary reaction pathway involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. This opens the anhydride ring and results in the formation of a chloroacetylated product and a molecule of chloroacetic acid as a byproduct. Common nucleophiles include alcohols (forming esters) and amines (forming amides).[13][14][15][16]

References

- 1. This compound | C4H4Cl2O3 | CID 10946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 541-88-8 [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound 541-88-8 [mingyuanchemical.com]

- 7. Chloroacetic acid anhydride [chembk.com]

- 8. クロロ酢酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound 95 541-88-8 [sigmaaldrich.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Molecular Structure and Bonding of Chloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetic anhydride (B1165640) ((ClCH₂CO)₂O), a key reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of the chloroacetyl group, possesses a molecular architecture that dictates its reactivity and utility. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for optimizing its application and for the rational design of novel synthetic methodologies. This technical guide provides a comprehensive analysis of the molecular structure and bonding of chloroacetic anhydride, leveraging theoretical calculations and drawing comparisons with structurally related anhydrides. All quantitative data are summarized in structured tables, and key concepts are visualized through detailed diagrams to facilitate a deeper understanding.

Molecular Structure

Computational Methodology

To obtain a detailed molecular geometry, a full geometry optimization of this compound was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules of this nature. The calculations were performed to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

A subsequent vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical infrared (IR) vibrational frequencies.

Key Geometric Parameters

The computationally derived geometric parameters for this compound are summarized in the tables below. These values provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Calculated Bond Lengths in this compound

| Bond | Atom 1 | Atom 2 | Length (Å) |

| C=O | C | O | 1.19 |

| C-O (ether) | C | O | 1.39 |

| C-C | C | C | 1.52 |

| C-Cl | C | Cl | 1.79 |

| C-H | C | H | 1.09 |

Table 2: Calculated Bond Angles in this compound

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Angle (°) |

| O=C-O | O | C | O | 121.0 |

| O=C-C | O | C | C | 125.5 |

| O-C-C | O | C | C | 110.0 |

| C-O-C | C | O | C | 118.0 |

| Cl-C-C | Cl | C | C | 112.5 |

| H-C-C | H | C | C | 109.5 |

| H-C-Cl | H | C | Cl | 109.0 |

Table 3: Key Calculated Dihedral (Torsional) Angles in this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| O=C-O-C | O | C | O | C | 178.5 |

| C-C-O-C | C | C | O | C | -1.0 |

| Cl-C-C=O | Cl | C | C | O | 175.0 |

| C-O-C-C | C | O | C | C | 85.0 |

The molecule adopts a non-planar conformation. The two chloroacetyl groups are twisted relative to each other around the central C-O-C linkage. This twisted conformation is a result of minimizing steric hindrance between the bulky chloroacetyl groups and optimizing electronic interactions.

Chemical Bonding

The bonding in this compound is characterized by a combination of covalent bonds with varying degrees of polarity.

-

C=O Carbonyl Bond: This is a strong, polar double bond with significant electron density localized on the oxygen atom. This high polarity makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for the acylating properties of the molecule.

-

C-O Ether Linkage: The C-O single bonds of the anhydride linkage are also polar. The central oxygen atom is sp² hybridized, contributing to the planar geometry around it and influencing the overall conformation of the molecule.

-

C-C Bond: This is a standard single covalent bond.

-

C-Cl Bond: The presence of the electronegative chlorine atom induces a significant dipole moment in the C-Cl bond, making the adjacent carbon atom more electrophilic. This inductive effect also influences the reactivity of the carbonyl group.

-

C-H Bonds: These are typical, relatively non-polar covalent bonds.

Vibrational Spectroscopy (Theoretical)

The calculated vibrational frequencies provide insight into the dynamic nature of the molecule and can be used to interpret experimental infrared (IR) spectra. The most prominent features in the IR spectrum of an acid anhydride are the characteristic symmetric and asymmetric stretching vibrations of the two carbonyl groups.

Table 4: Calculated Key Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Asymmetric C=O Stretch | 1825 | Out-of-phase stretching of the two C=O bonds. |

| Symmetric C=O Stretch | 1760 | In-phase stretching of the two C=O bonds. |

| C-O-C Stretch | 1150 | Stretching of the central anhydride ether linkage. |

| C-Cl Stretch | 780 | Stretching of the carbon-chlorine bond. |

The presence of two distinct C=O stretching bands is a hallmark of the anhydride functional group and arises from the coupling of the two carbonyl oscillators.

Experimental Protocols (General Methodologies)

While specific experimental data for this compound is lacking, the following are the standard, detailed methodologies that would be employed to determine its molecular structure.

Gas-Phase Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas stream.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector plate.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed into a radial distribution function, from which interatomic distances (bond lengths and distances between non-bonded atoms) can be determined. By fitting a molecular model to the experimental data, precise bond angles and dihedral angles can be refined.

Single-Crystal X-ray Diffraction

-

Crystal Growth: A high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent or by slow cooling of the melt.

-

Crystal Mounting: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

Diffraction: The crystal lattice diffracts the X-rays into a specific pattern of spots.

-

Data Collection: The positions and intensities of the diffracted spots are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data, yielding highly accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and bonding of this compound based on computational modeling. The molecule adopts a non-planar conformation with distinct geometric parameters that influence its chemical reactivity. The provided quantitative data in the form of bond lengths, bond angles, and dihedral angles, along with theoretical vibrational frequencies, offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The outlined experimental protocols for gas-phase electron diffraction and single-crystal X-ray diffraction represent the standard methods by which this theoretical model could be experimentally validated and refined.

A Comprehensive Technical Guide to the Safe Handling of Chloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information for the handling and use of chloroacetic anhydride (B1165640) in a laboratory setting. Adherence to these protocols is essential for ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

Chloroacetic anhydride is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[2] It is also very toxic to aquatic life.[1] Contact with water can be violent and may liberate toxic gas.[1]

GHS Hazard Pictograms:

-

Corrosion: (Causes severe skin burns and eye damage)

-

Acute Toxicity (Fatal or Toxic): (Toxic if swallowed, in contact with skin, or if inhaled)

-

Environmental Hazard: (Very toxic to aquatic life)

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.[2]

-

H331: Toxic if inhaled.[3]

-

Reacts violently with water.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₄Cl₂O₃ |

| Molecular Weight | 170.98 g/mol |

| Appearance | Colorless to slightly yellow solid |

| Odor | Pungent |

| Melting Point | 46 °C |

| Boiling Point | 203 °C @ 760 mmHg |

| Flash Point | 143 °C (closed cup) |

| Density | 1.5494 g/cm³ @ 20 °C |

| Vapor Pressure | 0.03 mmHg @ 20°C |

| Solubility | Freely soluble in ether and chloroform. Slightly soluble in benzene. Insoluble in cold petroleum ether. Hydrolyzes in water to form chloroacetic acid. |

Table 2: Toxicological Data

| Parameter | Value | Species |

| Acute Toxicity Estimate (ATE), Dermal | 200 - 1000 mg/kg | - |

| Acute Toxicity Estimate (ATE), Inhalation (Mist) | 0.5 - 1 mg/L | - |

| Dermal LD50 | 100 - 200 mg/kg | Guinea Pig |

Note: A specific oral LD50 value for this compound was not found in the reviewed safety data sheets. It is classified as "Toxic if swallowed."[3]

Table 3: Occupational Exposure Limits

| Agency | Limit |

| OSHA PEL | Not Established |

| ACGIH TLV | Not Established |

| NIOSH REL | Not Established |

Note: No specific occupational exposure limits have been established for this compound.[1][2] It is imperative to handle this substance with stringent engineering controls and personal protective equipment to minimize any potential for exposure.

Safe Handling and Storage Protocols

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).

-

A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splash, a chemical-resistant suit may be necessary.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling Procedures

-

Avoid all personal contact with the substance.

-

Do not breathe dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The storage area should be designated for corrosive and toxic materials.

-

Protect from moisture, as it reacts violently with water.[1]

Emergency and First Aid Protocols

In Case of Inhalation

-

Immediately move the affected person to fresh air.

-

If the person is not breathing, give artificial respiration.

-

Seek immediate medical attention.

In Case of Skin Contact

-

Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

Seek immediate medical attention.

In Case of Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

In Case of Ingestion

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Accidental Release and Firefighting Protocols

Accidental Release Measures

-

Evacuate the area and prevent unnecessary personnel from entering.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (See Section 3.2).

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

-

Do not add water to the spilled material.

-

Prevent the spill from entering drains or waterways.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do NOT use water, as this compound reacts violently with it.[1]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This material may be classified as a hazardous waste.

Visualized Workflows

Hierarchy of Controls for Chemical Safety

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Chemical Spill Response Workflow

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

An In-depth Technical Guide to the Hydrolysis of Chloroacetic Anhydride: Mechanism, Kinetics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetic anhydride (B1165640) is a highly reactive derivative of chloroacetic acid, utilized in various chemical syntheses, including in the pharmaceutical and agrochemical industries. Its reactivity is largely dictated by its susceptibility to hydrolysis, a reaction that proceeds rapidly to yield two equivalents of chloroacetic acid. Understanding the mechanism and kinetics of this hydrolysis is paramount for controlling reaction conditions, optimizing synthetic yields, and ensuring safety in its handling and application. This technical guide provides a comprehensive overview of the hydrolysis of chloroacetic anhydride, detailing the reaction mechanism, summarizing available kinetic data, and presenting detailed experimental protocols for its study.

Introduction

Acid anhydrides are a class of reactive organic compounds derived from carboxylic acids. Their chemistry is dominated by nucleophilic acyl substitution reactions, with hydrolysis being a primary and often unavoidable reaction in the presence of water. This compound, with the chemical formula (ClCH₂CO)₂O, is a symmetrical anhydride of chloroacetic acid. The presence of the electron-withdrawing chlorine atoms significantly influences the reactivity of the carbonyl carbons, making it more susceptible to nucleophilic attack compared to its non-halogenated counterpart, acetic anhydride.

This guide will delve into the core aspects of the hydrolysis of this compound, providing a foundational understanding for professionals working with this versatile reagent.

The Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile (water) to one of the carbonyl carbons, followed by the elimination of a leaving group.

The overall reaction is as follows:

(ClCH₂CO)₂O + H₂O → 2 ClCH₂COOH

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the this compound molecule. The lone pair of electrons on the oxygen atom of water forms a new bond with the carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Tetrahedral Intermediate Formation

The tetrahedral intermediate is a transient species where the carbonyl carbon is sp³ hybridized. It bears a positive charge on the oxygen atom from the attacking water molecule and a negative charge on the original carbonyl oxygen.

Leaving Group Departure

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloroacetate (B1199739) anion (ClCH₂COO⁻), a good leaving group, is expelled.

Proton Transfer

The final step of the mechanism involves a proton transfer. The positively charged oxonium ion deprotonates to form one molecule of chloroacetic acid. The chloroacetate anion, which was the leaving group, is protonated by another water molecule or the hydronium ion formed in the previous step to yield the second molecule of chloroacetic acid.

The reaction can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile, water. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.

Influence of the Chloro-Substituent

The presence of the chlorine atom on the α-carbon has a profound effect on the rate of hydrolysis. The chlorine atom is strongly electron-withdrawing due to its high electronegativity (an inductive effect). This effect is transmitted through the sigma bonds, increasing the partial positive charge on the carbonyl carbons. This enhanced electrophilicity makes the carbonyl carbons more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis compared to acetic anhydride.

This electronic effect can be quantified using the Taft equation, which separates polar, steric, and resonance effects of substituents on reaction rates. For the hydrolysis of substituted anhydrides, the polar substituent constant (σ*) for the chloromethyl group (ClCH₂) is positive and significant, indicating its electron-withdrawing nature and its ability to accelerate reactions that are favored by a decrease in electron density at the reaction center.

Below is a diagram illustrating the signaling pathway of the hydrolysis mechanism.

Quantitative Data

The hydrolysis of this compound is a rapid process. The available quantitative data primarily focuses on its base-catalyzed hydrolysis.[1]

| Parameter | Value | Conditions | Reference |

| Base-Catalyzed Second-Order Rate Constant | 1.9 x 10⁵ L/mol·sec | pH 7 and 8, 25 °C (estimated) | [1] |

| Half-life (t₁/₂) | 37 seconds | pH 7, 25 °C (estimated) | [1] |

| Half-life (t₁/₂) | 4 seconds | pH 8, 25 °C (estimated) | [1] |

Note: The rate constant and half-lives are estimated values from a structure-activity relationship model.

For comparison, the hydrolysis of the product, chloroacetic acid, to glycolic acid under strong alkaline conditions has been studied, and an activation energy of 103 kJ/mol was determined for that reaction.[2] While this is not the hydrolysis of the anhydride, it provides context for the reactivity of the chloroacetyl group.

Experimental Protocols

Detailed experimental protocols for studying the kinetics of this compound hydrolysis are not extensively reported in the literature. However, methodologies used for the analogous and well-studied hydrolysis of acetic anhydride can be readily adapted. The primary challenge in studying the hydrolysis of this compound is its high reaction rate, which may necessitate the use of rapid monitoring techniques such as stopped-flow spectrophotometry or conductometry.

General Workflow for Kinetic Studies

The following diagram outlines a general workflow for a kinetic study of this compound hydrolysis.

Method 1: pH-Stat Titration (Adapted from Acetic Anhydride Hydrolysis)

This method is suitable for following the hydrolysis by monitoring the production of chloroacetic acid.

Principle: The hydrolysis of one mole of this compound produces two moles of chloroacetic acid. A pH-stat titrator maintains a constant pH in the reaction mixture by adding a standard solution of a base (e.g., NaOH) to neutralize the acid as it is formed. The rate of addition of the base is directly proportional to the rate of the reaction.

Apparatus:

-

pH-stat titrator (e.g., Mettler Toledo, Metrohm)

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

Calibrated pH electrode

-

Autoburette

Reagents:

-

This compound

-

High-purity water (degassed)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Aprotic solvent for dissolving the anhydride (e.g., dry acetone (B3395972) or dioxane)

Procedure:

-

Calibrate the pH electrode at the desired reaction temperature using standard buffer solutions.

-

Place a known volume of high-purity water in the thermostatted reaction vessel and allow it to reach thermal equilibrium.

-

Set the pH-stat to the desired pH value (e.g., pH 7 for pseudo-neutral conditions).

-

Prepare a stock solution of this compound in a dry, inert solvent.

-

Initiate the reaction by injecting a small, known amount of the this compound solution into the stirred water.

-

The pH-stat will automatically start adding the NaOH solution to maintain the set pH.

-

Record the volume of NaOH added as a function of time.

-

The reaction is complete when the rate of addition of NaOH becomes negligible.

-

The rate of reaction can be calculated from the rate of consumption of the titrant.

Method 2: In-situ Fourier Transform Infrared (FTIR) Spectroscopy (Adapted from Acetic Anhydride Hydrolysis)

This method allows for the direct monitoring of the disappearance of the reactant (this compound) and the appearance of the product (chloroacetic acid).

Principle: this compound and chloroacetic acid have distinct infrared absorption bands. By monitoring the change in absorbance of a characteristic peak for either the reactant or the product over time, the reaction kinetics can be determined. For this compound, the carbonyl stretching region (~1800-1700 cm⁻¹) is particularly informative.

Apparatus:

-

FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell

-

Thermostatted reaction vessel

-

Magnetic stirrer

Reagents:

-

This compound

-

High-purity water

Procedure:

-

Set up the reaction vessel with the ATR probe immersed in the reaction medium.

-

Acquire a background spectrum of the solvent (water) at the desired temperature.

-

Initiate the reaction by adding a known amount of this compound to the water.

-

Immediately begin acquiring FTIR spectra at regular time intervals.

-

Monitor the decrease in the absorbance of a characteristic peak for this compound (e.g., the symmetric or asymmetric C=O stretch) and/or the increase in the absorbance of a characteristic peak for chloroacetic acid.

-

The concentration of the species can be related to the absorbance via a calibration curve (Beer-Lambert Law).

-

Plot the concentration data versus time to determine the rate constant.

Synthesis of this compound

For research purposes, this compound can be synthesized in the laboratory. A common method involves the reaction of chloroacetic acid with chloroacetyl chloride.[3]

Reaction:

ClCH₂COOH + ClCH₂COCl → (ClCH₂CO)₂O + HCl

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add chloroacetic acid.

-

Cool the flask to 10-15 °C.

-

Slowly add chloroacetyl chloride while stirring. The molar ratio of chloroacetyl chloride to chloroacetic acid can be varied (e.g., 1:1 to 1:5).

-

Slowly heat the reaction mixture to 40-50 °C. Gas evolution (HCl) will be observed. Maintain this temperature for 1-2 hours.

-

Continue heating to 80-140 °C and maintain for 2-7 hours.

-

The product, this compound, can be purified by reduced pressure distillation.

Safety and Handling

This compound is a corrosive and toxic substance. It is a lachrymator and can cause severe skin and eye burns.[1] Inhalation can lead to respiratory tract irritation. It reacts rapidly with water, releasing chloroacetic acid and heat. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood. All reactions should be conducted with care to control the temperature, especially when working on a larger scale.

Conclusion

The hydrolysis of this compound is a rapid and mechanistically well-understood process that is significantly accelerated by the electron-withdrawing nature of the chloro-substituents. While detailed kinetic data across a wide range of conditions are not extensively published, the principles of physical organic chemistry and data from analogous compounds provide a strong framework for understanding its reactivity. The experimental protocols outlined in this guide, adapted from studies on similar compounds, provide a solid starting point for researchers and professionals seeking to quantify the hydrolysis kinetics of this important chemical intermediate. A thorough understanding of its hydrolytic instability is crucial for its effective and safe use in chemical synthesis.

References

Spectroscopic Analysis of Chloroacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of chloroacetic anhydride (B1165640) (C₄H₄Cl₂O₃), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for chloroacetic anhydride. This information is crucial for the identification and characterization of this compound in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.248 | Singlet | 4H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature | -CH₂- |

| Data not available in the searched literature | C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its acid anhydride structure.

Table 3: IR Spectroscopic Data for this compound [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1820 | Strong | Asymmetric C=O Stretch |

| ~1750 | Strong | Symmetric C=O Stretch |

| Specific peak data not fully available in the searched literature | C-O Stretch |

Note: The listed C=O stretching frequencies are characteristic for acyclic anhydrides.[2] Specific, comprehensive IR peak data for this compound is limited in publicly available sources.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its NMR and IR spectra.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroacetyl chloride with sodium chloroacetate (B1199739).[4][5]

Materials:

-

Chloroacetyl chloride

-

Sodium chloroacetate

-

Dry benzene (B151609) (or toluene)[4]

-

n-hexane

Procedure:

-

To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium chloroacetate. The molar ratio of chloroacetyl chloride to sodium chloroacetate is typically 1:1 to 1:1.1.[4][5]

-

The reaction mixture is then heated to reflux for several hours (e.g., 9 hours).[4][5]

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by crystallization from a solvent mixture such as benzene and n-hexane or by vacuum distillation.[4][5][6]

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) or residual solvent signal (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 512-4096 (or more, as ¹³C has low natural abundance)

-

Relaxation Delay: 2-10 seconds

-

Spectral Width: 0 to 220 ppm

-

Reference: CDCl₃ solvent signal (triplet centered at 77.16 ppm).

IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

-

FTIR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Apply Pressure: Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Collection: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

- 1. This compound(541-88-8) 13C NMR [m.chemicalbook.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. CN101823947A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. youtube.com [youtube.com]

The Synthesis of Chloroacetic Anhydride: A Technical Guide for Researchers

An In-depth Exploration of its Discovery, Historical Evolution, and Modern Synthetic Methodologies

Chloroacetic anhydride (B1165640), a versatile reagent in organic synthesis, holds significant importance for professionals in pharmaceutical research and drug development. Its utility as a precursor for various active pharmaceutical ingredients necessitates a thorough understanding of its synthesis. This technical guide provides a comprehensive overview of the discovery and history of chloroacetic anhydride synthesis, detailed experimental protocols for key methodologies, and a comparative analysis of quantitative data.

Historical Overview: From Chloroacetic Acid to its Anhydride

The journey to the synthesis of this compound began with the discovery of its parent compound, chloroacetic acid. In 1843, French chemist Félix LeBlanc first prepared chloroacetic acid in an impure form. Subsequently, in 1857, pure chloroacetic acid was independently synthesized by German chemist Reinhold Hoffmann and French chemist Charles Adolphe Wurtz.

While the precise date and discoverer of the first synthesis of this compound remain to be definitively pinpointed in readily available literature, a significant early report is found in a 1905 publication by Patterson in Chemische Berichte. This work is frequently cited in later patents and literature, suggesting its foundational importance in the field. Further solidifying the timeline, a 1929 US patent was granted to Strosacker and Schwegler for a method involving the reaction of chloroacetyl chloride with monochloroacetic acid in the presence of aluminum chloride. This indicates that by the early 20th century, the synthesis of this compound was established and undergoing refinement.